5,7-Dichloro-3-iodo-1H-pyrazolo[3,4-c]pyridine
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Overview
Description
5,7-Dichloro-3-iodo-1H-pyrazolo[3,4-c]pyridine is a chemical compound with the molecular formula C6H2Cl2IN3 . It is a derivative of pyrazolo[3,4-c]pyridine .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including this compound, has been reported in several studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-c]pyridine core with chlorine and iodine substituents . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 465.8±40.0 °C and a predicted density of 2.337±0.06 g/cm3 . Its pKa is predicted to be 5.72±0.40 .Scientific Research Applications
Synthesis and Structural Studies
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been explored through various reactions, leading to compounds with potential applications in medicinal chemistry and materials science. For example, the synthesis of new pyrazolopyridines and their derivatives has been achieved through reactions involving iodine-mediated processes, highlighting the versatility of these compounds in synthetic chemistry (Ghattas et al., 2003). Similarly, microwave-assisted and iodine-mediated synthesis techniques have been developed for efficient and environmentally friendly methodologies, underscoring the compound's role in innovative synthetic strategies (Gálvez et al., 2014).
Optical and Electronic Properties
The optical and electronic properties of pyrazolo[3,4-c]pyridine derivatives have been investigated, revealing their potential in the development of advanced materials. For instance, the study of fluorescent 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines has demonstrated their applicability as reversible chemosensors for the nanomolar detection of Cu2+, offering insights into their use in sensing technologies (García et al., 2019).
Coordination Chemistry and Ligand Design
Derivatives of "5,7-Dichloro-3-iodo-1H-pyrazolo[3,4-c]pyridine" have been utilized in coordination chemistry, serving as ligands to form complexes with various metals. These complexes have been studied for their structural characteristics and potential applications in catalysis and materials science. The synthesis and coordination chemistry of related ligands demonstrate their versatility in forming luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Future Directions
Properties
IUPAC Name |
5,7-dichloro-3-iodo-2H-pyrazolo[3,4-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2IN3/c7-3-1-2-4(5(8)10-3)11-12-6(2)9/h1H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTZDOPYMSODBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C2=NNC(=C21)I)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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